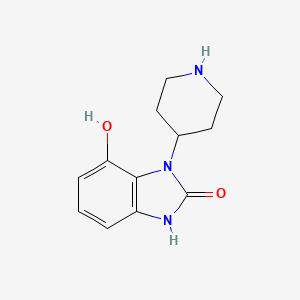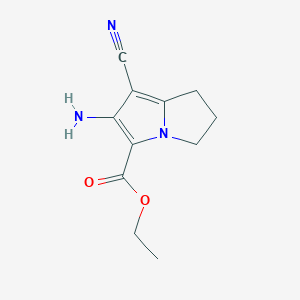
ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl cyanoacetate with suitable amines and aldehydes can lead to the formation of the desired pyrrolizine derivative . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrrolizine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain a heterocyclic ring and exhibit diverse biological activities.
Pyrrolopyrazine derivatives: Similar in structure, these compounds have been studied for their biological and chemical properties.
Imidazole derivatives: Known for their wide range of applications in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which can be tailored for various applications.
Eigenschaften
Molekularformel |
C11H13N3O2 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
ethyl 2-amino-1-cyano-6,7-dihydro-5H-pyrrolizine-3-carboxylate |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-11(15)10-9(13)7(6-12)8-4-3-5-14(8)10/h2-5,13H2,1H3 |
InChI-Schlüssel |
PUSXWDMHFGVMNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C2N1CCC2)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid](/img/structure/B13467316.png)


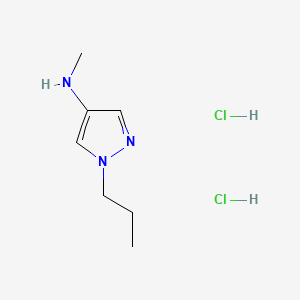
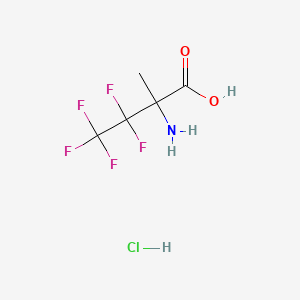

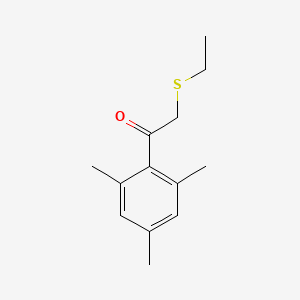
![Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13467352.png)
![2-{6-bromo-3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}-N,N-dimethylacetamide](/img/structure/B13467366.png)
![Tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13467372.png)

![Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate, trifluoroacetic acid](/img/structure/B13467384.png)
